molecular formula C7H5N3O2 B3224064 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1227267-26-6

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3224064
CAS No.: 1227267-26-6
M. Wt: 163.13 g/mol
InChI Key: YYFCUONIEOBXOD-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CID 20259118) is a versatile heterocyclic building block in medicinal chemistry and drug discovery . This scaffold is a privileged structure in biomedical research due to its close structural similitude to purine bases like adenine and guanine, allowing it to interact with a wide range of enzymatic targets . Researchers utilize this compound and its derivatives as core templates for developing potent inhibitors of tyrosine kinases and cyclin-dependent kinases (CDKs), which are significant targets in anticancer research . The carboxylic acid functional group at the 4-position provides a critical synthetic handle for further functionalization via amide coupling or esterification, enabling the construction of diverse compound libraries for biological screening . The 1H-tautomeric form is the most stable and predominantly studied, with over 300,000 described derivatives highlighting the extensive exploration of this chemotype . Recent advances (2019-2025) continue to explore its role in developing therapies with antidepressant, antiviral, antifungal, and anti-Alzheimer activities, as well as its use in agrochemicals and organic materials . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)3-9-10-6/h1-3H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFCUONIEOBXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-26-6
Record name 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Synthetic Methodologies and Advanced Reaction Strategies for 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid and Its Derivatives

Classical Approaches to the Pyrazolo[3,4-b]pyridine Ring System

The construction of the fused pyrazolo[3,4-b]pyridine core is predominantly accomplished through two primary synthetic strategies: the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or the formation of a pyrazole ring on a pyridine template. nih.govcdnsciencepub.com These methods often involve cyclocondensation or multi-component reactions, providing a versatile toolkit for accessing a wide range of derivatives. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrazolo[3,4-b]pyridine system. This approach involves the intramolecular or intermolecular condensation of precursors that contain the requisite fragments for one or both of the heterocyclic rings.

The most prevalent method for synthesizing the 1H-pyrazolo[3,4-b]pyridine ring system involves constructing the pyridine ring onto a pre-existing pyrazole core. nih.gov This approach typically utilizes substituted 5-aminopyrazoles as the key starting material. The aminopyrazole acts as a dinucleophile, reacting with various 1,3-bielectrophiles to form the pyridine ring. nih.gov

Common 1,3-bielectrophilic partners include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents. nih.gov For instance, the reaction of a 5-aminopyrazole with a 1,3-diketone in a solvent like glacial acetic acid is a widely used strategy. nih.gov If the 1,3-dicarbonyl compound is asymmetrical, the reaction can lead to a mixture of regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Another significant variation is the Gould-Jacobs reaction. nih.gov In this method, a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and elimination of ethanol. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can yield 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, which are valuable intermediates for further functionalization. nih.gov

Starting PyrazoleReagent (1,3-Biselectrophile)Key ConditionsProduct Type
5-Aminopyrazole1,3-DiketonesGlacial Acetic Acid1H-Pyrazolo[3,4-b]pyridines
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateEthanol (reflux), then POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridines
5-Aminopyrazoleα,β-Unsaturated KetonesZirconium(IV) chloride (ZrCl₄) catalyst1H-Pyrazolo[3,4-b]pyridines

This table summarizes common cyclocondensation strategies for forming the pyridine ring on a pyrazole core, based on cited research findings. nih.govmdpi.com

An alternative, though less common, strategy involves the annulation of a pyrazole ring onto a pre-existing pyridine molecule. cdnsciencepub.com This approach typically starts with a suitably substituted pyridine, such as a 2-halopyridine bearing a reactive functional group at the 3-position (e.g., cyano, acetyl, or carboxaldehyde). cdnsciencepub.comguidechem.com

The reaction with hydrazine (B178648) or a substituted hydrazine leads to the formation of the pyrazole ring. guidechem.com The process involves an initial nucleophilic displacement of the halogen at the 2-position by the hydrazine, followed by an intramolecular cyclizing condensation onto the adjacent functional group at the 3-position. cdnsciencepub.com For example, reacting 2-chloro-3-cyanopyridine (B134404) with hydrazine can yield 3-amino-1H-pyrazolo[3,4-b]pyridines. cdnsciencepub.com Similarly, 2-chloro-3-acetylpyridine reacts with hydrazine hydrate (B1144303) to form the corresponding 3-methyl-1H-pyrazolo[3,4-b]pyridine. guidechem.com

Starting PyridineReagentKey ConditionsProduct Type
2-Chloro-3-cyanopyridineHydrazineNot specified3-Amino-1H-pyrazolo[3,4-b]pyridine
2-Chloro-3-acetylpyridineHydrazine hydrateNot specified3-Methyl-1H-pyrazolo[3,4-b]pyridine
3,6-Dichloro-2-pyridinecarboxaldehydeHydrazineNot specified1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid

This table illustrates representative examples of forming the pyrazole ring on a pyridine scaffold, highlighting the versatility of hydrazine reagents in cyclization. cdnsciencepub.comguidechem.com

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step. researchgate.netrsc.org These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. rsc.org

A common MCR strategy for the pyrazolo[3,4-b]pyridine core involves the reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound (such as dimedone or a β-ketonitrile). nih.govresearchgate.net These reactions can be catalyzed by various agents, including acids, and can be promoted by conventional heating or microwave irradiation. researchgate.net Microwave-assisted synthesis, in particular, often leads to higher yields and significantly reduced reaction times. researchgate.netresearchgate.net For instance, the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and a p-substituted β-ketonitrile in acetic acid provides a direct route to highly substituted pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
5-AminopyrazoleAromatic AldehydeDimedoneAcetic Acid, TFADihydro-1H-pyrazolo[3,4-b]quinoline
5-AminopyrazoleParaformaldehydeCyclic β-DiketoneMicrowave IrradiationPyrazolo[3,4-b]pyridine-spirocycloalkanedione
5-Amino-1-phenylpyrazole (B52862)Aldehyde1,3-CyclodionePyridine-2-carboxylic acidPyrazolo[3,4-b]quinolinone

This table showcases the utility of multi-component reactions in generating diverse pyrazolo[3,4-b]pyridine derivatives from readily available starting materials. researchgate.netrsc.orgresearchgate.netrsc.org

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Once the core 1H-pyrazolo[3,4-b]pyridine ring system is established, the carboxylic acid moiety at the C4-position is typically introduced through the transformation of a suitable precursor functional group, such as a nitrile or an ester.

Hydrolysis of Nitrile or Ester Precursors

The hydrolysis of a nitrile (–CN) or an ester (–COOR) group located at the C4-position of the pyrazolo[3,4-b]pyridine ring is a direct and reliable method for obtaining the desired 4-carboxylic acid.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, such as sulfuric acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.compressbooks.pub Basic hydrolysis, for example, using an aqueous solution of sodium hydroxide (B78521), also proceeds via an amide intermediate and yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemistrysteps.comresearchgate.net This method has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine carboxylic acids from their corresponding carbonitrile precursors. researchgate.net

Similarly, ester groups can be readily converted to carboxylic acids. units.it Acid-catalyzed hydrolysis is an equilibrium process, often driven to completion by using a large excess of water. units.it More commonly, base-promoted hydrolysis, known as saponification, is employed. units.it This reaction, which is effectively irreversible, involves treating the ester with an aqueous base like sodium hydroxide or potassium hydroxide to produce a carboxylate salt, followed by acidification to yield the carboxylic acid. units.it This standard transformation is applicable to pyrazolo[3,4-b]pyridine-4-carboxylates to furnish the target acid.

Precursor Functional GroupReagentsConditionsIntermediateFinal Product
Nitrile (-CN)H₂SO₄ (aq)HeatingAmideCarboxylic Acid
Nitrile (-CN)NaOH (aq), then H₃O⁺Heating, then acidificationAmide, Carboxylate SaltCarboxylic Acid
Ester (-COOR)H₃O⁺ (aq)Heating-Carboxylic Acid
Ester (-COOR)NaOH (aq), then H₃O⁺Heating, then acidificationCarboxylate SaltCarboxylic Acid

This table outlines the standard hydrolysis conditions for converting nitrile and ester precursors into the target carboxylic acid moiety on the pyrazolo[3,4-b]pyridine scaffold. libretexts.orgchemistrysteps.comresearchgate.netunits.it

Modern Synthetic Transformations and Catalytic Approaches

Recent advancements in synthetic organic chemistry have provided a plethora of tools for the construction and functionalization of complex heterocyclic systems like 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. These modern methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the pyrazolo[3,4-b]pyridine core.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, has been successfully employed for the derivatization of pyrazolo[3,4-b]pyridines. For instance, a one-pot sequential Suzuki-Miyaura coupling has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. This methodology allows for the selective arylation at the C3 and C6 positions, providing a rapid route to a diverse range of derivatives. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing amine substituents onto the pyrazolo[3,4-b]pyridine scaffold. For the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, Pd-catalyzed Buchwald-Hartwig amination has been used to elaborate the C-5 position, demonstrating the utility of this reaction in functionalizing the pyridine ring of pyrazolopyridines. rsc.orgrsc.org

Coupling Reaction Catalyst/Ligand Substrates Position of Functionalization Reference
Suzuki-MiyauraPd(OAc)₂/dppfArylboronic acids, Halogenated pyrazolo[3,4-b]pyridinesC3, C6 nih.gov
Buchwald-HartwigPalladium catalystAmines, Halogenated pyrazolo[3,4-c]pyridinesC5 rsc.orgrsc.org

Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials. While specific examples of C-H activation on this compound are not extensively reported, methodologies developed for related pyrazolopyridine isomers are noteworthy. For the 1H-pyrazolo[3,4-c]pyridine scaffold, complementary C-H activation methods have been applied for its vectorial elaboration, showcasing the potential of this strategy. rsc.org One such method involves iridium-catalyzed C-H borylation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling reaction. rsc.org Another approach is the selective metalation at C-7 using TMPMgCl·LiCl, followed by reaction with an electrophile. rsc.org

A related modern approach involves the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes via a cascade 6-endo-dig cyclization, which proceeds through a C≡C bond activation. nih.gov This method provides access to halogenated derivatives that can be further functionalized. nih.gov

The application of photochemical and electrochemical methods in the synthesis of this compound and its derivatives is an emerging area. While specific, well-established protocols for this particular scaffold are not abundant in the literature, the photophysical properties of some novel pyrazolo[3,4-b]pyridines have been investigated, indicating an interest in the interaction of these molecules with light. mdpi.com The development of photochemical or electrochemical routes could offer green and efficient alternatives to traditional thermal methods.

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times, improve yields, and enhance reaction selectivity. Several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives utilize microwave irradiation. For instance, a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media catalyzed by InCl₃ has been reported to produce carbonylpyrazolo[3,4-b]pyridine derivatives in good to excellent yields.

In another example, a novel series of fully substituted pyrazolo[3,4-b]pyridines were prepared in a regioselective manner through the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. researchgate.net This method provides functionalized products with acetyl and carboxyl groups in a single step with short reaction times. researchgate.net

Reactants Catalyst/Conditions Product Yield Reference
3-Methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesInCl₃, Microwave, WaterCarbonylpyrazolo[3,4-b]pyridine derivativesGood to excellent
N-substituted 5-aminopyrazoles, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneMicrowave, THFFully substituted pyrazolo[3,4-b]pyridinesModerate to good researchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, scalability, and precise control over reaction parameters. A hybrid microwave-flow approach has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives based on Gould-Jacobs-type reactions. mdpi.com This method involves a Michael addition of a 5-aminopyrazole to an alkoxymethylene derivative in a microwave reactor, followed by thermal cyclization of the intermediate under flow conditions at high temperature and pressure to yield pyrazolo[3,4-b]pyridin-4-ols. mdpi.com Interestingly, slight modifications in the flow setup or conditions, such as a change in pressure or solvent composition, can lead to different pyrazolo[3,4-b]pyridine products, demonstrating the fine-tuning capabilities of flow chemistry. mdpi.com

Regioselective Synthesis and Isomer Control

The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa. A significant challenge in these syntheses is controlling the regioselectivity, as multiple isomers can potentially be formed.

One common strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, two regioisomers can be formed. The ratio of these products is dependent on the relative electrophilicity of the two carbonyl groups. When the electrophilicity is significantly different, a high degree of regioselectivity can be achieved. nih.gov

Another approach to control regioselectivity is through the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov Treatment of these compounds with an electrophilic additive and an amine base can lead to a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regioselectivity of this cyclization can be influenced to a moderate extent by the choice of the electrophile and solvent combination. nih.gov

The Gould-Jacobs reaction, which utilizes 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate, is a reliable method for the synthesis of 4-substituted 1H-pyrazolo[3,4-b]pyridines, often yielding 4-chloro or 4-hydroxy derivatives depending on the workup conditions. nih.gov

Furthermore, a highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines has been achieved through the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. nih.gov This reaction proceeds via a sequential nucleophilic addition/electrophilic substitution/C–N bond cleavage pathway.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyrazolo[3,4-b]pyridine scaffolds is an area of growing importance, aimed at reducing the environmental impact of chemical processes. rsc.orgmdpi.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. mdpi.commdpi.com The goal is to develop synthetic protocols that are not only efficient in terms of yield and purity but also economically and environmentally sustainable. rsc.orgmdpi.com

A significant advancement in the green synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been the development of solvent-free reaction conditions. nih.gov One-pot multicomponent reactions, in particular, have proven effective under these conditions. For instance, the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives has been achieved in excellent yields (92–94%) by simply mixing aminopyrazoles, an aldehyde, and acyl acetonitrile (B52724) without any solvent. nih.gov This approach not only simplifies the experimental procedure and product purification but also eliminates the environmental and economic costs associated with solvent use. nih.gov

Recent studies have demonstrated the viability of solvent-free synthesis for pyrazolo[3,4-b]pyridine-6-carboxylate derivatives, achieving yields of 55%-70% in a significantly shorter time compared to conventional reflux methods. nih.gov Microwave irradiation is another powerful tool for promoting solvent-free reactions, often used in conjunction with a reusable catalyst like KHSO4 to achieve high efficiency. mdpi.commdpi.com

While less common, water has been explored as a green solvent for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core. mdpi.com The reaction between 5-aminopyrazole and 1,3-dicarbonyl compounds can be carried out in water at 90 °C, offering a safe and environmentally friendly alternative to traditional organic solvents. mdpi.com

Table 1: Examples of Green Synthetic Approaches for Pyrazolo[3,4-b]pyridine Derivatives
Reaction TypeStarting MaterialsConditionsSolventYieldReference
MulticomponentAminopyrazoles, Aldehyde, Acyl acetonitrileMixing, [Et3NH][HSO4] catalystSolvent-Free92-94% nih.gov
Cyclocondensation3-methyl-1-phenyl-1H-pyrazol-5-amine, Ethyl acetoacetate (B1235776) derivs.Conventional heatingSolvent-Free55-70% nih.gov
Multicomponent3-methyl-1-phenyl-1H-pyrazol-5-amine, α,β-unsaturated ketonesMicrowave irradiation, KHSO4 catalystSolvent-FreeHigh mdpi.commdpi.com
Cyclocondensation5-aminopyrazole, 1,3-dicarbonyl compoundsHeating at 90°CWaterNot specified mdpi.com

The development of sustainable and reusable catalysts is a cornerstone of green chemistry in the synthesis of pyrazolo[3,4-b]pyridines. These catalysts aim to replace hazardous reagents and improve reaction efficiency under milder conditions.

Several types of green catalysts have been effectively employed:

Reusable Solid Acid Catalysts : Potassium hydrogen sulfate (B86663) (KHSO4) has been identified as a highly efficient, reusable, and environmentally benign catalyst for the synthesis of pyrazolo[3,4-b]pyridines, particularly when coupled with microwave irradiation under solvent-free conditions. mdpi.commdpi.com

Lewis Acid Catalysts : Zirconium(IV) chloride (ZrCl4) serves as a green Lewis acid catalyst for the condensation reaction to form the pyrazolo[3,4-b]pyridine core. mdpi.com Its low toxicity, high availability, stability in air and water, and low cost make it a sustainable choice. mdpi.com

Ionic Liquids : Triethylammonium hydrogen sulfate, [Et3NH][HSO4], has been utilized as an ionic liquid with a dual role as both solvent and catalyst in the multicomponent, solvent-free synthesis of pyrazolo[3,4-b]pyridine hybrids. nih.gov

Transition-Metal-Free Catalysts : An iodine-K2CO3 system has been developed for the efficient oxidation of 4,7-dihydropyrazolo[3,4-b]pyridines to their corresponding pyrazolo[3,4-b]pyridines. nih.gov This method avoids the use of transition metals and is noted for its mild conditions and high yields without tedious purification. nih.gov

Table 2: Sustainable Catalysts in Pyrazolo[3,4-b]pyridine Synthesis
CatalystCatalyst TypeReactionKey AdvantagesReference
KHSO4Reusable Solid AcidMulticomponent synthesisReusable, efficient with microwave, solvent-free conditions mdpi.commdpi.com
ZrCl4Green Lewis AcidCyclocondensationLow toxicity, low cost, air/water stable mdpi.com
[Et3NH][HSO4]Ionic LiquidMulticomponent synthesisDual solvent-catalyst role, solvent-free conditions nih.gov
Iodine-K2CO3Metal-Free SystemOxidation/DehydrogenationEnvironmentally benign, mild conditions, high yields nih.gov

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled compounds is a critical tool for investigating chemical reaction mechanisms, studying metabolic pathways, and in drug development. nih.gov While literature specifically describing the synthesis of deuterated or isotopically labeled this compound is not prominent, methodologies applied to related pyrazolopyridine isomers and the core pyridine ring offer insight into potential strategies.

For instance, an efficient protocol has been developed for the synthesis of deuterium-labeled pyrazolo[1,5-a]pyridines, a different isomeric system. nih.govresearchgate.net This method employs readily available and inexpensive deuterium (B1214612) oxide (D2O) as the deuterium source. nih.gov The strategy involves an α-H/D exchange of 1-aminopyridinium cations in a basic D2O solution, followed by a 1,3-cycloaddition reaction. researchgate.net This approach highlights a green and effective way to introduce deuterium into the pyridine moiety of the fused ring system under mild conditions and in a short reaction time. nih.gov Although developed for a different isomer, the principle of H/D exchange in a basic D2O medium on a pyridinium (B92312) precursor is a relevant concept for the potential labeling of the 1H-pyrazolo[3,4-b]pyridine core.

Furthermore, general strategies for the nitrogen isotope labeling of the pyridine ring itself have been developed. chemrxiv.org An innovative approach utilizes a Zincke activation strategy to achieve nitrogen isotope exchange, providing access to ¹⁵N- and ¹³N-labeled pyridines and other heterocycles. chemrxiv.org This method could conceptually be adapted to label one of the nitrogen atoms within the pyridine ring of the 1H-pyrazolo[3,4-b]pyridine scaffold, which would be invaluable for mechanistic, pharmacokinetic, and nuclear imaging studies. chemrxiv.org The use of such labeled analogues is essential for elucidating complex reaction pathways, such as determining which nucleophilic site on an aminopyrazole precursor attacks first in cyclization reactions. mdpi.com

Chemical Reactivity and Functionalization of 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is a primary site for functionalization, enabling the synthesis of a wide array of derivatives such as esters and amides. Its reactivity is characteristic of aromatic carboxylic acids, though influenced by the electronic nature of the fused heterocyclic system.

Esterification and Amidation Reactions

Esterification of pyrazolo[3,4-b]pyridine-4-carboxylic acid and related pyridine (B92270) carboxylic acids is a common transformation, typically achieved under acidic conditions. google.com For instance, the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. google.com This method has been applied to prepare various ethyl pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. asianpubs.org A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, for example, were synthesized through a multicomponent reaction involving 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and ethyl pyruvate. asianpubs.org

Amidation reactions proceed readily by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. This strategy has been successfully employed in the synthesis of potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), where various amides of the related 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid were prepared. nih.gov The general applicability of these coupling methods suggests that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be similarly converted to a diverse range of N-substituted amides.

Table 1: Examples of Esterification and Amidation Reactions
ReactantReagents and ConditionsProduct TypeReference
Pyridine Carboxylic AcidAlcohol, H₂SO₄ (catalyst)Ester google.com
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic Aldehyde, Ethyl PyruvateEthyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivative asianpubs.org
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acidAmine, Coupling Agents (e.g., HATU, EDCI)Amide nih.gov

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This transformation provides access to 4-(hydroxymethyl)-1H-pyrazolo[3,4-b]pyridines, which are valuable intermediates for further functionalization.

Decarboxylation of pyridine carboxylic acids is dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid) due to the proposed formation of a stable zwitterionic intermediate that facilitates the elimination of carbon dioxide. stackexchange.com For this compound, decarboxylation is generally not a facile process and would require harsh thermal conditions, reflecting the stability of isonicotinic acid. stackexchange.com However, decarboxylation can be a step in certain synthetic sequences, such as the Pfitzinger synthesis of quinolines, where related carboxylic acids are decarboxylated during the reaction cascade. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrazolopyridine Core

Studies on substituted 1H-pyrazolo[3,4-b]pyridines have shown that electrophilic attack can be directed to specific positions. For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the 3-position of the heterocyclic core, a position on the electron-rich pyrazole (B372694) ring. rsc.org In contrast, nitration of the same substrate occurs on the N-benzyl substituent, indicating the high deactivation of the pyrazolopyridine nucleus towards nitrating agents. rsc.org These findings suggest that for this compound, electrophilic substitution, if achievable, would likely occur at the 3-position, although the reaction would be challenging due to the deactivating nature of the COOH group.

Nucleophilic Aromatic Substitution Reactions (e.g., at the 4-position)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine moiety of the pyrazolo[3,4-b]pyridine core, particularly at the 4-position. This is facilitated by the electron-deficient nature of the pyridine ring, which can stabilize the intermediate Meisenheimer complex. A common strategy involves the introduction of a good leaving group, typically a halogen, at the target position.

The Gould-Jacobs reaction is a powerful method for constructing the pyrazolo[3,4-b]pyridine skeleton, often yielding 4-chloro substituted derivatives when reagents like POCl₃ are used in the final cyclization step. nih.govmdpi.com These 4-chloro-1H-pyrazolo[3,4-b]pyridines are excellent substrates for SNAr reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, phenols, and thiophenols, to afford a diverse range of 4-substituted products. nih.gov This pathway is instrumental in the synthesis of many biologically active pyrazolopyridine derivatives. For the subject compound, this implies that a synthetic route starting from a precursor that can be halogenated at the 4-position would open up extensive possibilities for nucleophilic substitution.

Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org While specific DoM studies on this compound are not widely reported, the principles can be applied. The carboxylic acid itself is not a suitable DMG as it would be readily deprotonated by the organolithium base.

However, the carboxylic acid can be converted into a more effective DMG, such as a tertiary amide (e.g., -CON(i-Pr)₂) or an oxazoline. These groups are known to be powerful DMGs in pyridine systems. nih.gov Conversion of the 4-carboxylic acid to such a group would be expected to direct lithiation specifically to the 5-position of the pyrazolo[3,4-b]pyridine ring. The resulting 5-lithiated intermediate could then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce a wide range of substituents with high regioselectivity.

Table 2: Potential Directed ortho-Metalation (DoM) Strategy
Starting MaterialModificationDirecting GroupPredicted Site of LithiationPotential Products (after electrophilic quench)
This compoundConversion to amide-CONR₂C-55-Alkyl, 5-Silyl, 5-Acyl derivatives
This compoundConversion to oxazoline2-OxazolineC-55-Substituted derivatives

Heteroatom Alkylation and Acylation Reactions

The pyrazole moiety of the 1H-pyrazolo[3,4-b]pyridine system contains a reactive N-H group that is susceptible to alkylation and acylation. N-alkylation is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. researchgate.net For example, 1H-pyrazolo[3,4-b]pyridine has been successfully alkylated with various bromoalkanes using sodium hydride (NaH) as the base in N,N-dimethylformamide (DMF) as the solvent, achieving high yields. researchgate.net This method is applicable for introducing a diverse range of substituents at the N-1 position of this compound, although protection of the carboxylic acid group might be necessary depending on the reaction conditions.

N-acylation can also be achieved, often for the purpose of introducing a protecting group. For instance, the pyrazole nitrogen can be protected with groups like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group by reacting the heterocycle with SEM-Cl in the presence of a base like NaH. nih.gov This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the pyrazole nitrogen.

Ring-Opening and Rearrangement Pathways

While ring-opening or rearrangement reactions of the 1H-pyrazolo[3,4-b]pyridine core itself are not commonly reported, its formation often involves notable rearrangement and ring-opening/closing sequences from isomeric systems. These pathways underscore the thermodynamic stability of the pyrazolo[3,4-b]pyridine scaffold.

A significant rearrangement pathway involves the isomerization of pyrazolo[1,5-a]pyrimidines. Research has shown that 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines can be converted to 5-aroyl-NH-pyrazolo[3,4-b]pyridines in high yields. rsc.org This transformation proceeds under microwave conditions in aqueous sodium hydroxide (B78521) and is understood to occur via an ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closing) mechanism. rsc.org Density Functional Theory (DFT) calculations have been used to study this unprecedented transformation, which involves the addition and subsequent elimination of a water molecule. rsc.org

Another documented rearrangement leading to this scaffold is the decarboxylation of pyrazolo[1,5-a]pyrimidine (B1248293) carboxylic acids, which is accompanied by a rearrangement to form the parent 1H-pyrazolo[3,4-b]pyridine system. cdnsciencepub.com These examples highlight synthetic strategies where the target pyrazolo[3,4-b]pyridine ring is formed as a more stable product through the reorganization of a less stable isomeric precursor.

Table 1: Rearrangement Reactions Forming the 1H-Pyrazolo[3,4-b]pyridine Core
Starting MaterialProductMechanism/Reaction TypeReference
7-Aryl-3-formylpyrazolo[1,5-a]pyrimidine5-Aroyl-1H-pyrazolo[3,4-b]pyridineANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) rsc.org
Pyrazolo[1,5-a]pyrimidine carboxylic acid1H-Pyrazolo[3,4-b]pyridineRearrangement with Decarboxylation cdnsciencepub.com

Investigation of Tautomeric Equilibria and Aromaticity Studies

The pyrazolo[3,4-b]pyridine system unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers. For the parent 1H-pyrazolo[3,4-b]pyridine, the 1H-tautomer is significantly more stable. Computational studies, specifically AM1 calculations, have quantified this stability difference, showing the 1H-tautomer to be more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol).

Table 2: Tautomer Stability and Aromaticity Features
PropertyFindingMethod/BasisReference
Favored Tautomer1H-pyrazolo[3,4-b]pyridineAM1 and DFT Calculations nih.gov
Energy Difference1H-tautomer is ~37.03 kJ/mol more stableAM1 Calculations
AromaticityBoth rings in the 1H-isomer exhibit aromatic circulation.Theoretical Studies nih.gov
Biological RelevanceRing aromaticity is considered an essential feature for biological activity.Pharmacophore Modeling nih.gov

Referenced Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
7-Aryl-3-formylpyrazolo[1,5-a]pyrimidine
5-Aroyl-1H-pyrazolo[3,4-b]pyridine
Pyrazolo[1,5-a]pyrimidine carboxylic acid
1H-Pyrazolo[3,4-b]pyridine
2H-Pyrazolo[3,4-b]pyridine

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Through the analysis of chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise assignment of each atom within the molecular framework can be achieved. cdnsciencepub.com For the 1H-pyrazolo[3,4-b]pyridine core, characteristic signals in the ¹H NMR spectrum include distinct resonances for the protons on the pyridine (B92270) and pyrazole (B372694) rings. For instance, in derivatives of 1H-pyrazolo[3,4-b]pyridine esters, proton signals for H-4, H-5, and H-6 are typically observed as double doublets in the aromatic region (δ 7.13-8.55 ppm), while the H-3 proton often appears as a singlet around δ 8.01-8.06 ppm. researchgate.net The carboxylic acid proton itself will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Similarly, ¹³C NMR spectroscopy provides crucial information regarding the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings and the carboxylic acid group are indicative of their electronic environment. This technique is particularly useful for distinguishing between N-1 and N-2 substituted regioisomers of the pyrazolo[3,4-b]pyridine system. researchgate.net

Representative ¹H NMR Chemical Shifts (δ, ppm) for a 1H-Pyrazolo[3,4-b]pyridine Derivative. researchgate.net
ProtonChemical Shift Range (ppm)Multiplicity
H-38.01 - 8.06Singlet
H-4, H-5, H-67.13 - 8.55Double Doublet
COOHVariable, Broad Singlet

While 1D NMR provides fundamental data, complex structures and unambiguous assignments necessitate the use of two-dimensional (2D) NMR techniques. These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity of protons within the pyridine ring of the 1H-pyrazolo[3,4-b]pyridine core.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's resonance to its attached carbon atom, greatly simplifying the interpretation of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful tool that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the carbon of the carboxylic acid group and the carbons at the fusion of the pyrazole and pyridine rings. For instance, a correlation between the H-3 proton and the C-4 carbon would be expected in an HMBC spectrum. The application of HMQC and HMBC has been instrumental in the complete spectral assignment of related pyrazolo[3,4-d]pyrimidines. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. This can be particularly useful for determining the conformation of substituents on the pyrazolopyridine ring.

The concerted application of these 2D NMR techniques allows for the unequivocal assignment of all proton and carbon signals, even in complex derivatives of this compound. mdpi.com

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) spectroscopy offers a unique window into the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly relevant for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For compounds like this compound, which possesses both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O), extensive intermolecular hydrogen bonding is expected in the solid state. High-resolution solid-state ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to probe these interactions. For the related compound, pyrazole-4-carboxylic acid, solid-state NMR has been used in conjunction with X-ray diffraction and computational studies to characterize the hydrogen-bond structure and dynamics. nih.gov These studies revealed that the molecules form quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. nih.gov ssNMR can distinguish between static and dynamic disorder of protons within these hydrogen bonds. nih.gov

The 1H-pyrazolo[3,4-b]pyridine system can exhibit tautomerism, with the proton on the pyrazole ring potentially residing on either nitrogen atom (1H- and 2H-tautomers). nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such dynamic processes, including tautomeric interconversions and conformational changes that occur on the NMR timescale.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the interconversion is fast, an averaged spectrum is observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and eventual coalescence into separate signals for each tautomer or conformer at the slow-exchange limit. From a lineshape analysis of these temperature-dependent spectra, the kinetic parameters (activation energy, rate of exchange) for the dynamic process can be determined. NMR has been extensively used to study the annular tautomerism of NH-pyrazoles, providing detailed insights into equilibrium constants and the mechanisms of proton transfer in both liquid and solid states. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. nih.gov This provides a crucial confirmation of the identity of a newly synthesized derivative.

In addition to formula confirmation, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide detailed structural information through the analysis of fragmentation pathways. The molecule is ionized, and the resulting molecular ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For related 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids, a common initial fragmentation step is the loss of a molecule of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. researchgate.net Subsequent fragmentations can involve the loss of other small molecules or radicals, providing clues to the connectivity of the different parts of the molecule. researchgate.net

Common Fragmentation Pathways for Pyrazolo[3,4-b]pyridine Carboxylic Acid Derivatives. researchgate.net
Initial IonNeutral LossResulting Fragment
[M+H]⁺H₂O[M+H-H₂O]⁺
[M+H]⁺CO₂[M+H-CO₂]⁺
[M+H-CO₂]⁺HCN[M+H-CO₂-HCN]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. In IR spectroscopy, the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds is measured. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the N-H stretch of the pyrazole ring (around 3100-3500 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides similar but often complementary information. For instance, non-polar bonds with symmetric vibrations often give rise to strong Raman signals but weak IR absorptions. A comparative analysis of the IR and Raman spectra can be particularly useful for the structural analysis of centrosymmetric dimers that may be formed through hydrogen bonding of the carboxylic acid groups. psu.edu The vibrational modes of pyrazole and pyridine carboxylic acids have been studied, and these data can serve as a basis for the assignment of the spectra of this compound. researchgate.netnih.govbohrium.com

Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
PyrazoleN-H stretch3100 - 3500
Carboxylic AcidC=O stretch1700 - 1730
Aromatic RingsC=C / C=N stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophore, the part of the molecule responsible for light absorption.

The fused aromatic system of this compound constitutes a significant chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the heterocyclic rings and the solvent polarity. For example, some pyrazolo[3,4-b]pyridine derivatives exhibit absorption maxima around 350-365 nm. mdpi.com This technique is useful for confirming the presence of the conjugated system and can be used to study the effects of different substituents on the electronic structure of the molecule.

X-ray Crystallography for Molecular Geometry and Supramolecular Assembly

A study on a related derivative, a 1-hydroxy-1,1-bisphosphonate of a 1H-pyrazolo[3,4-b]pyridine, revealed a monoclinic crystal system with the space group C2/c. The core pyrazolo[3,4-b]pyridine ring was found to be planar, a feature consistent with its aromatic character. This planarity is a crucial aspect of its molecular geometry, influencing how the molecule packs in a crystal lattice and interacts with other molecules or biological receptors.

Co-crystallization Studies with Biological Targets (e.g., PPARα-LBD)

A significant application of X-ray crystallography in the study of this compound derivatives has been in the elucidation of their binding modes to biological macromolecules. Notably, the co-crystal structures of several derivatives with the ligand-binding domain (LBD) of the human peroxisome proliferator-activated receptor alpha (hPPARα) have been determined. These studies are pivotal in understanding the molecular basis of their activity as PPARα agonists.

The crystal structures reveal that these derivatives bind to the ligand-binding pocket of PPARα, inducing a conformational change that is essential for receptor activation. The carboxylic acid moiety of the pyrazolopyridine scaffold plays a crucial role in anchoring the ligand within the binding site. It forms a canonical hydrogen-bond network with key amino acid residues, a feature also observed with fibrate-class PPARα agonists.

Specifically, the carboxylate group of the ligand has been observed to form hydrogen bonds with Serine 280 (Ser280), Tyrosine 314 (Tyr314), and Tyrosine 464 (Tyr464) in the PPARα LBD. This triad (B1167595) of interactions firmly orients the molecule within the binding pocket, facilitating further interactions that stabilize the active conformation of the receptor.

Table 1: Key Hydrogen Bond Interactions between a this compound Derivative and hPPARα-LBD

Interacting Atoms from DerivativeInteracting Residues in hPPARα-LBD
Carboxylic Acid Oxygen 1Ser280 (Side Chain Hydroxyl)
Carboxylic Acid Oxygen 1Tyr464 (Side Chain Hydroxyl)
Carboxylic Acid Oxygen 2Tyr314 (Side Chain Hydroxyl)

This interactive table summarizes the crucial hydrogen bonding that anchors the derivative in the active site.

Furthermore, these co-crystal structures have highlighted that the phenyl side chain of certain derivatives occupies a small cavity between Isoleucine 272 (Ile272) and Isoleucine 354 (Ile354). This interaction is not typically observed with fibrate agonists and may be a key determinant for the subtype selectivity of these pyrazolopyridine derivatives.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular assembly of this compound and its derivatives in the solid state is dictated by a variety of intermolecular interactions, with hydrogen bonding being the most prominent. The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the carboxylic acid group) allows for the formation of robust and predictable hydrogen-bonding motifs.

In the co-crystal structures with PPARα-LBD, the carboxylic acid group is the primary site of hydrogen bonding, as detailed previously. In the solid state of the pure compounds, it is highly probable that the carboxylic acid moieties would form strong intermolecular hydrogen bonds. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Beyond the carboxylic acid interactions, the pyrazole and pyridine nitrogen atoms are also expected to participate in hydrogen bonding. The pyrazole N-H group can act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule or to a carbonyl oxygen of the carboxylic acid group. These interactions would lead to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks.

Other non-covalent interactions, such as π-π stacking between the aromatic pyrazolopyridine rings and C-H···π interactions, are also likely to play a significant role in the crystal packing. The planar nature of the fused ring system is conducive to stacking interactions, which would contribute to the thermodynamic stability of the crystalline form. The interplay of these various intermolecular forces ultimately determines the final crystal packing and the resulting physicochemical properties of the solid material.

Table 2: Potential Intermolecular Interactions in the Solid State of this compound

Interaction TypePotential DonorPotential AcceptorResulting Motif
Hydrogen BondCarboxylic Acid O-HCarboxylic Acid C=ODimer
Hydrogen BondPyrazole N-HPyridine NChain/Network
Hydrogen BondPyrazole N-HCarboxylic Acid C=OChain/Network
π-π StackingPyrazolopyridine RingPyrazolopyridine RingStacked Columns
C-H···π InteractionAromatic C-HPyrazolopyridine Ring3D Network

This interactive table outlines the likely non-covalent interactions that direct the supramolecular assembly.

Computational Chemistry and Theoretical Studies on 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic behavior.

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic properties.

The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For pyrazolo[3,4-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich pyrazole (B372694) and pyridine (B92270) rings, while the LUMO is often localized on the electron-withdrawing carboxylic acid group and the pyridine ring. This distribution influences the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-2.0Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap4.5Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of this compound. It is a valuable tool for predicting how the molecule will interact with other molecules, particularly in a biological context.

The EPS map displays regions of negative and positive electrostatic potential. Negative regions, typically colored red or yellow, indicate areas with a high electron density and are prone to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyridine and pyrazole rings and the oxygen atoms of the carboxylic acid group.

Positive regions, usually colored blue, represent areas with lower electron density and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule. The EPS analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for protein-ligand binding.

Fukui functions and local softness are conceptual DFT tools used to predict the most reactive sites within a molecule. pku.edu.cn These reactivity descriptors help in understanding the regioselectivity of chemical reactions.

The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. pku.edu.cn There are three types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

Local softness, s(r), is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular atomic site indicates greater reactivity at that site. mdpi.com For this compound, these calculations can pinpoint which atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions, providing valuable information for synthetic chemists.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the effects of solvent on its structure and properties.

By simulating the motion of the molecule in a solvent, typically water, researchers can observe how the molecule changes its shape and interacts with the surrounding solvent molecules. This is particularly important for understanding how the molecule behaves in a biological environment. MD simulations can also be used to calculate thermodynamic properties, such as the free energy of binding to a protein, which is crucial for drug design.

Molecular Docking Studies and Protein-Ligand Interaction Modeling (Focus on Methodological Approaches)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound and its derivatives, molecular docking studies are employed to investigate their binding modes with various biological targets. documentsdelivered.com The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to rank the different poses of the ligand based on their predicted binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These studies are instrumental in rationalizing the structure-activity relationships of 1H-pyrazolo[3,4-b]pyridine derivatives and in designing new compounds with improved binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov

In the context of this compound derivatives, QSAR studies are performed to develop mathematical models that can predict the biological activity of new, unsynthesized compounds. nih.gov The general workflow for a QSAR study includes:

Data Set Collection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSPR models are developed in a similar manner but are used to predict physicochemical properties such as solubility, lipophilicity, and metabolic stability. Both QSAR and QSPR models are valuable tools in the drug discovery process, as they can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are pivotal in modern drug discovery, enabling the rational design of new molecules with enhanced potency and selectivity. For the 1H-pyrazolo[3,4-b]pyridine scaffold, these computational approaches have been successfully applied to identify key molecular interactions and spatial arrangements necessary for binding to various biological targets.

Derivatives of this compound have been investigated as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). nih.gov Structure-activity relationship (SAR) studies, a cornerstone of ligand-based design, have revealed that the biological activity is critically dependent on several factors: the steric bulk of substituents on the pyrazolopyridine ring, the location of a distal hydrophobic tail, and the precise distance between this hydrophobic region and the acidic carboxylic acid head. nih.gov These findings underscore a classic pharmacophore model for nuclear hormone receptor activators, consisting of a hydrogen-bond-donating/accepting acidic head, a central linker (the pyrazolopyridine core), and a hydrophobic tail.

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has been further demonstrated in its use for developing inhibitors of various protein kinases. Through computer-aided drug design (CADD) strategies like scaffold hopping, derivatives have been designed as potent inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). rsc.orgnih.gov In these contexts, the pyrazole moiety is frequently identified as a crucial hydrogen bond center, while the pyridine ring is often involved in π–π stacking interactions with aromatic residues, such as phenylalanine, in the kinase active site. rsc.org

A specific computational analysis of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors led to the generation of a pharmacophore model. nih.gov This model identified two essential features for biological activity: a hydrogen bond donor (HBD) and an aromatic ring (R) feature. nih.gov The nitrogen atom of the pyrazole ring acts as the donor, while the fused ring system itself provides the aromatic feature, highlighting the intrinsic pharmacophoric properties of the core structure. nih.gov Molecular docking studies further complement these models by predicting the binding orientation of the ligands within the target's active site, guiding further structural optimization. tandfonline.com

TargetPharmacophore Features / Design PrinciplesKey Structural MoietiesComputational Method
hPPARα Acidic head, central linker, distal hydrophobic tail.Carboxylic acid, Pyrazolopyridine core, Hydrophobic substituent.Structure-Activity Relationship (SAR)
TRKA Hydrogen bond donor (HBD), Aromatic Ring (R).Pyrazole nitrogen, Pyrazolopyridine ring system.Pharmacophore Modeling, Molecular Docking
TBK1 Bioisosteric replacement, fragment splicing.Pyrazolopyridine core as a scaffold.Rational Drug Design, Molecular Docking
CDKs Hydrophobic face for nonpolar interactions, hydrogen bonding.Pyrazolopyridine core, C3 substituents.Structure-Based Modeling

Investigation of Reaction Mechanisms and Transition States via Computational Methods

While experimental organic chemistry provides the routes to synthesize this compound and its analogs, computational methods offer a deeper understanding of the underlying reaction mechanisms, energetics, and the structures of transient intermediates and transition states.

One of the most powerful tools for these investigations is Density Functional Theory (DFT). DFT calculations have been employed to study the mechanistic pathway of the three-component reaction used to synthesize substituted 1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net Such studies can evaluate the relative energies of different potential reaction pathways, analyze the stability of intermediates, and calculate the activation energies associated with transition states. This allows for a theoretical prediction of the most favorable reaction route, which can then be correlated with experimental observations like product yields and regioselectivity. researchgate.net For example, in the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, DFT studies at the B3LYP level were used to investigate the condensation reaction mechanism. researchgate.net

Computational methods have also been applied to study fundamental properties of the pyrazolopyridine ring system that influence its reactivity. Early computational studies using the semi-empirical AM1 method were performed to determine the relative stability of the two possible annular tautomers: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. mdpi.com These calculations clearly indicated that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol (37.03 kJ/mol), which is consistent with experimental findings where the 1H isomer is predominantly isolated. mdpi.com This intrinsic stability is a key factor governing the structure and subsequent reactivity of the molecule.

Furthermore, DFT calculations have been used to investigate the electronic properties of synthesized pyrazolo[3,4-b]pyridine derivatives, such as the HOMO-LUMO energy gap. acs.org This energy gap is a descriptor of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. These calculations provide insights that can be correlated with the molecule's observed properties and potential biological interactions. acs.org Although many synthetic routes, such as the Gould-Jacobs reaction, have well-established proposed mechanisms, detailed computational studies involving the calculation of transition state energies for the synthesis of the specific this compound molecule are not extensively reported. However, the available studies on related analogs demonstrate the power of computational chemistry to rationalize reaction outcomes and predict molecular properties. mdpi.com

Study SubjectComputational MethodKey Findings
Reaction Mechanism Density Functional Theory (DFT) at B3LYP levelElucidation of the most favorable pathway for a three-component condensation reaction to form the pyrazolopyridine ring.
Tautomer Stability Austin Model 1 (AM1)The 1H-tautomer is significantly more stable (~9 kcal/mol) than the 2H-tautomer.
Electronic Properties Density Functional Theory (DFT)Calculation of the HOMO-LUMO energy gap to assess molecular stability and reactivity.

Medicinal Chemistry Research on 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid Scaffold

Structure-Activity Relationship (SAR) Studies and Analog Design

Exploration of Substituent Effects on Biological Activity Profiles (Preclinical)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 1H-pyrazolo[3,4-b]pyridine scaffold influence biological activity. Preclinical research has systematically explored the impact of substituents at various positions on the bicyclic core, leading to the identification of compounds with potent and selective activities against different targets.

One prominent area of investigation has been the development of derivatives as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), a target for managing dyslipidemia. In a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, SAR studies revealed several critical factors for agonistic activity. nih.gov Key findings indicated that the steric bulk of substituents on the pyrazolopyridine ring, the specific placement of a distal hydrophobic tail, and the linker distance between this tail and the acidic carboxylic acid head are all crucial for potency. nih.gov For instance, a representative compound, 10f , demonstrated efficacy comparable to the commercial drug fenofibrate (B1672516) in a high-fructose-fed rat model, effectively reducing elevated plasma triglyceride levels. nih.gov

In the context of kinase inhibition, the pyrazolopyridine scaffold has been explored for targeting TANK-binding kinase 1 (TBK1), which is implicated in immune response and cancer. mdpi.com SAR studies on a series of 1H-pyrazolo[3,4-b]pyridine derivatives identified key interaction points. It was determined that an unsubstituted N(1)-H on the pyrazole (B372694) ring was crucial for activity, as N-methylation completely abolished inhibitory effects, suggesting this position acts as a vital hydrogen bond donor within the FGFR1 kinase domain. scispace.com Further optimization led to the discovery of compound 15y , a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. mdpi.com

The scaffold has also been investigated for anticancer activity by targeting tubulin polymerization. A series of pyrazolo[3,4-b]pyridin-6-one analogs were synthesized and evaluated against various cancer cell lines. Compound I2 emerged as a lead candidate with IC₅₀ values in the low micromolar range against cell lines such as HepG2 (3.71 μM) and CNE2 (2.99 μM). nih.gov SAR exploration in this series highlighted the importance of specific substitutions for potent cytotoxicity. nih.gov

The following table summarizes key SAR findings for the 1H-pyrazolo[3,4-b]pyridine scaffold against various biological targets.

Scaffold Position(s)Substituent/ModificationBiological TargetImpact on ActivityReference Compound(s)
Ring SystemSteric bulk of substituentshPPARαCritically affects agonistic activity10f
N(1)-H of PyrazoleN-methylationFGFR1Completely abolishes activity-
VariousOptimized substitutionsTBK1Led to highly potent inhibitor (IC₅₀ = 0.2 nM)15y
VariousVarying substitutions on the pyridin-6-one coreTubulin Polymerization (Anticancer)Identified potent cytotoxic agents (low μM IC₅₀)I2

Bioisosteric Replacements of the Carboxylic Acid Moiety

The carboxylic acid group is a key pharmacophoric element, often crucial for target binding through ionic interactions and hydrogen bonds. However, it can also impart undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism (e.g., glucuronidation), and high plasma protein binding, which can limit oral bioavailability. nih.govsemanticscholar.org Bioisosteric replacement, the strategy of substituting one functional group with another that has similar physical or chemical properties, is a common approach to mitigate these liabilities while preserving or enhancing biological activity. drughunter.com

For the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold, several classic and non-classic bioisosteres for the carboxylic acid moiety could be considered. Common replacements include:

1H-Tetrazole : This five-membered heterocycle is one of the most widely used carboxylic acid bioisosteres. cambridgemedchemconsulting.com It has a similar pKa (~4.5-4.9) and can participate in similar hydrogen bonding and ionic interactions, but offers greater lipophilicity. drughunter.com The replacement of a carboxylate with a tetrazole can enhance metabolic stability and improve oral absorption. nih.govdrughunter.com

Acyl Sulfonamides : These groups can also mimic the acidic nature of carboxylic acids, with pKa values falling within a similar range (4–5). nih.gov They offer a different geometric arrangement of hydrogen bond donors and acceptors, which can sometimes lead to improved potency. drughunter.com

Hydroxyisoxazoles : Heterocycles like 3-hydroxyisoxazole are planar and have pKa values of ~4-5, making them effective acidic mimics of the carboxyl group. nih.gov

While direct studies detailing the systematic replacement of the 4-carboxylic acid on the 1H-pyrazolo[3,4-b]pyridine core are not extensively reported, related research demonstrates the utility of replacing it with other acidic functional groups. For instance, new 1-hydroxy-1,1-bisphosphonates have been synthesized starting from 1H-pyrazolo[3,4-b]pyridine precursors. researchgate.net Bisphosphonates are potent acidic groups known for their bone-targeting properties, and their incorporation onto this scaffold represents a significant modification of the acidic head group for potential therapeutic applications. researchgate.net

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric groups and their spatial orientation. This approach can lead to compounds with novel intellectual property, improved properties, and potentially different off-target profiles. The 1H-pyrazolo[3,4-b]pyridine framework has been successfully employed as a replacement scaffold in several drug discovery campaigns.

In the development of inhibitors for Tropomyosin receptor kinases (TRKs), a validated cancer target, researchers used a scaffold hopping strategy to design novel compounds. nih.gov Starting from known TRK inhibitors, the 1H-pyrazolo[3,4-b]pyridine core was introduced as a new central fragment. The pyrazole portion was envisioned to act as a hydrogen bond center, while the fused pyridine (B92270) ring could engage in π–π stacking interactions with key phenylalanine residues in the kinase hinge region. nih.gov This rational approach led to the identification of compound C03 , which exhibited an IC₅₀ of 56 nM against TRKA kinase and effectively inhibited the proliferation of the KM-12 cancer cell line. nih.gov

Similarly, in the pursuit of potent and selective Fibroblast growth factor receptor (FGFR) kinase inhibitors, a scaffold hopping strategy was utilized, leading to the design of 1H-pyrazolo[3,4-b]pyridine derivatives. scispace.com This scaffold was chosen to replace the core of existing inhibitors like AZD4547. The resulting compounds showed excellent antitumor activities and high selectivity for FGFR over the related VEGFR2 kinase. scispace.com

Another example involved the development of TBK1 inhibitors, where the 1H-pyrazolo[3,4-b]pyridine core was designed as a bioisostere of the azaindole skeleton found in the lead compound URMC-099. mdpi.com This modification was intended to enhance anchoring to the kinase hinge region, a strategy that ultimately proved successful. mdpi.com

Rational Design Principles Based on Biological Target Information

The availability of structural information for biological targets, such as X-ray crystal structures and homology models, enables the use of rational, structure-based drug design (SBDD). This approach leverages computational tools like molecular docking and molecular dynamics to design ligands that fit precisely into a target's binding site, optimizing key interactions for high affinity and selectivity.

The development of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors is a prime example of SBDD. mdpi.com The design process began by analyzing the binding mode of a known inhibitor, URMC-099, within the TBK1 active site (PDB code: 4IWQ). Docking studies revealed key hydrogen bonds between the lead compound and hinge residues Glu87 and Cys89, as well as an interaction with Asp157 of the DFG motif. Based on this information, the 1H-pyrazolo[3,4-b]pyridine scaffold was designed to mimic and enhance these interactions. Subsequent rounds of molecular modeling guided the structural modifications of substituents to optimize binding, ultimately leading to the discovery of highly potent inhibitors. mdpi.com

In the search for novel anticancer agents targeting tubulin, molecular docking was used to understand the binding mechanism of a lead compound from the pyrazolo[3,4-b]pyridin-6-one series. nih.gov The studies provided insights into the binding interactions of the lead compound at the colchicine (B1669291) site of tubulin, which helped to rationalize its biological activity, including its ability to induce G2/M phase cell cycle arrest and apoptosis. nih.gov

Furthermore, in silico analysis was employed in the design of pyrazolo[3,4-b]pyridines as potential antituberculosis agents targeting pantothenate synthetase from M. tuberculosis. researchgate.net By understanding the target enzyme, researchers could rationally design molecules with substitutions predicted to have favorable binding interactions, guiding the synthetic efforts toward more promising candidates. researchgate.net

Prodrug and Bioprecursor Approaches for Enhanced Delivery (Chemical Transformation Focus)

Prodrug strategies involve the chemical modification of a biologically active compound to form a new molecule that is inactive in its own right but undergoes transformation in vivo to release the active parent drug. This approach is frequently used to overcome pharmaceutical and pharmacokinetic barriers, such as poor aqueous solubility or low membrane permeability. nih.gov

The carboxylic acid moiety of the this compound scaffold is an ideal handle for prodrug design. A common and effective chemical transformation for carboxylic acids is esterification. mdpi.com Ester prodrugs mask the polar, ionizable carboxylic acid group, thereby increasing lipophilicity and enhancing the molecule's ability to cross biological membranes via passive diffusion. nih.gov Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and other tissues to regenerate the parent carboxylic acid, thus releasing the active drug at or near its site of action. mdpi.com

A classic example of this strategy is oseltamivir (B103847) (Tamiflu®), the ethyl ester prodrug of its active carboxylic acid metabolite, which has significantly improved oral bioavailability (~5% for the acid vs. >70% for the prodrug in animal models). nih.gov Similarly, for the this compound scaffold, conversion to simple alkyl esters (e.g., methyl, ethyl) or more complex esters (e.g., pivaloyloxymethyl) could be employed. The chemical transformation would involve a standard esterification reaction, for example, by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. This approach could enhance the therapeutic potential of these compounds by improving their drug-like properties.

Fragment-Based Drug Discovery (FBDD) Leveraging the Pyrazolopyridine Core

Fragment-Based Drug Discovery (FBDD) is a hit identification method that starts by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. Hits identified from these screens serve as starting points for optimization, where they are "grown" or "linked" to build more potent, drug-like molecules.

The 1H-pyrazolo[3,4-b]pyridine core is well-suited for FBDD approaches due to its compact, rigid structure and its capacity to be functionalized at multiple positions. A successful application of FBDD led to the discovery of pyrazolopyridones as selective JAK1 inhibitors. mdpi.com In this study, fragment screening identified initial hits that were then optimized through structure-guided elaboration.

Related techniques, such as "fragment splicing," have also been applied to the 1H-pyrazolo[3,4-b]pyridine scaffold. In the development of TBK1 inhibitors, a fragment splicing strategy was used to introduce an alkylamino side chain from a known inhibitor, BX795, onto the pyrazolopyridine core. mdpi.com Although this particular modification did not yield the desired activity, it demonstrates the application of fragment-based principles in exploring the chemical space around the scaffold to probe for beneficial interactions with the target protein. mdpi.com

Biological Target Identification and Elucidation of Mechanism of Action Preclinical Investigations

Enzymatic Inhibition and Activation Studies

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively studied as inhibitors of several key enzyme families, demonstrating a versatile and adaptable core structure for achieving potency and selectivity.

The 1H-pyrazolo[3,4-b]pyridine nucleus is a privileged scaffold in the development of kinase inhibitors, with derivatives showing potent activity against multiple kinase families implicated in oncology and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFR kinases. researchgate.netnih.gov These compounds were designed as targeted cancer therapeutics, as dysregulation of FGFR signaling is a known driver in various malignancies. Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, likely participating in hydrogen-bonding interactions within the FGFR1 kinase domain. researchgate.net One promising compound, 7n , demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model. researchgate.netnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: 6-Aryl-pyrazolo[3,4-b]pyridines have been developed as potent inhibitors of GSK-3. researchgate.netnih.gov GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its aberrant activity is linked to neurological disorders and cancer. nih.govacs.org Optimization of this series led to compounds with nanomolar potency against the human GSK-3α isoform. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: The compound SQ-67563 , a 1H-pyrazolo[3,4-b]pyridine derivative, was identified as a potent and selective inhibitor of CDK1 and CDK2. nih.gov The solid-state structure of this compound bound to CDK2 confirmed that it occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein backbone. nih.gov This inhibition leads to a blockage of cell cycle progression and can induce apoptosis. nih.gov

c-Met Inhibition: The c-Met tyrosine kinase is an attractive target for cancer therapy, and derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized to target it. nih.gov Two compounds, 5a and 5b , showed potent inhibition of the c-Met enzyme in the nanomolar range and exhibited significant cytotoxic activity against the HepG-2 human cancer cell line. nih.gov

Other Kinase Targets: The versatility of the scaffold is further demonstrated by its activity against other kinases. Derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), specifically overcoming resistance caused by the L1196M mutation, while showing excellent selectivity over c-Met. nih.govmdpi.com Additionally, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways, with one compound achieving an IC50 value of 0.2 nM. tandfonline.comnih.gov

Table 1: Kinase Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound/Series Target Kinase(s) Reported Potency (IC₅₀) Reference(s)
7n FGFR1 0.8 nM researchgate.net
7n FGFR2 1.1 nM researchgate.net
7n FGFR3 1.4 nM researchgate.net
6-Aryl-pyrazolo[3,4-b]pyridines hGSK-3α 11 - 56 nM researchgate.net
SQ-67563 CDK1/cyclin B 110 nM nih.gov
SQ-67563 CDK2/cyclin A 30 nM nih.gov
5a c-Met 4.27 nM nih.gov
5b c-Met 7.95 nM nih.gov
10g ALK-L1196M <0.5 nM nih.gov
15y TBK1 0.2 nM tandfonline.comnih.gov

Research has indicated that the 1H-pyrazolo[3,4-b]pyridine scaffold may have utility in targeting phosphodiesterases (PDEs). Specifically, derivatives have been investigated as potential inhibitors of Phosphodiesterase 10A (PDE10A). mdpi.com This enzyme is highly expressed in the brain, and its inhibition is a therapeutic strategy being explored for neurological and psychiatric disorders. While this is an area of interest, the volume of research is less extensive compared to kinase inhibition.

There is limited direct evidence of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives interacting with secretase enzymes. However, the broader pyrazolo[3,4-b]pyridine class includes compounds like Etazolate , which has been clinically investigated for its activity as an α-secretase modulator for potential application in Alzheimer's disease. This suggests that the core scaffold has the potential to be adapted for targeting such enzyme families, although specific research on derivatives of the title compound is not widely reported.

Receptor Binding and Modulation Studies (e.g., PPARα)

Derivatives of this compound have been successfully developed as selective agonists for the Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov PPARα is a ligand-activated transcription factor that plays a critical role in regulating fatty acid metabolism, and its agonists are used to treat dyslipidemia.

SAR studies on a series of these derivatives have shown that the carboxylic acid moiety, the steric bulk of substituents on the core ring, and the position and length of a hydrophobic tail are all critical for potent agonistic activity. nih.gov A representative compound, 10f , proved to be as effective as the clinical drug fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model, an in vivo demonstration of its PPARα-mediated metabolic modulation. nih.gov

Table 2: PPARα Agonistic Activity of 1H-Pyrazolo-[3,4-b]pyridine-4-carboxylic Acid Derivatives

Compound hPPARα Agonistic Activity (EC₅₀) Reference(s)
6 0.44 µM nih.gov
10f 0.080 µM nih.gov
Fenofibric acid (control) 14 µM nih.gov

Protein-Protein Interaction (PPI) Disruption or Stabilization

There is currently limited publicly available research detailing the use of the this compound scaffold as a modulator of protein-protein interactions (PPIs). While related fused pyrazole (B372694) heterocyclic systems have been investigated as PPI inhibitors, this specific activity has not been a primary focus of reported studies for this particular compound family.

Cellular Pathway Modulation (In Vitro/In Vivo Models, excluding human trials)

The enzymatic and receptor-modulating activities of 1H-pyrazolo[3,4-b]pyridine derivatives translate to significant modulation of key cellular signaling pathways in preclinical models.

Oncogenic Signaling Pathways: As potent inhibitors of kinases like FGFR, ALK, and c-Met, these compounds directly interfere with cancer-driving signaling cascades. Inhibition of FGFR leads to the suppression of downstream pathways such as the MAPK and PLCγ pathways, which are crucial for cell proliferation, survival, and migration. researchgate.net Similarly, c-Met inhibition by compounds 5a and 5b resulted in antiproliferative effects, cell cycle arrest, and the induction of apoptosis in HepG-2 cancer cells. nih.gov

Cell Cycle Regulation: CDK inhibitors like SQ-67563 directly impact the machinery of the cell cycle. By inhibiting CDK1 and CDK2, the compound can arrest cells at specific checkpoints in the cycle, preventing their proliferation and ultimately leading to apoptosis in cancer cell lines. nih.gov

Innate Immunity and Inflammatory Pathways: The potent inhibition of TBK1 by derivatives such as 15y demonstrates a clear mechanism for modulating immune responses. nih.gov In cellular models, compound 15y effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells, indicating its potential to regulate inflammatory and anti-viral responses. tandfonline.comnih.gov

Metabolic Pathways: The activation of PPARα by agonists like 10f directly influences gene expression related to lipid metabolism. In vivo studies using high-fructose-fed rats, a model for dyslipidemia, showed that compound 10f significantly lowered plasma triglyceride levels, confirming its ability to modulate metabolic pathways effectively. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated the ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle in cancerous cells. For instance, certain novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to trigger apoptosis in various cancer cell lines. The induction of apoptosis is a critical mechanism for the elimination of malignant cells.

In conjunction with apoptosis induction, these compounds can cause cell cycle arrest at different phases. Studies have revealed that the specific phase of cell cycle arrest can depend on the cancer cell line being treated. For example, some derivatives have been observed to cause cell cycle arrest at the S phase, while others halt the cycle at the G2/M phase nih.gov. This interruption of the cell cycle prevents cancer cells from replicating and dividing. A key molecular mechanism underlying these effects is the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial regulators of the cell cycle nih.gov.

Inflammatory Response Pathways

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising backbone for the development of inhibitors of key signaling molecules in inflammatory pathways. A notable target is the TANK-binding kinase 1 (TBK1), a noncanonical IKK kinase that plays a significant role in innate immunity signaling nih.gov. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent TBK1 inhibitors, with some compounds showing IC50 values in the nanomolar range nih.govtandfonline.com. By inhibiting TBK1, these compounds can modulate the downstream signaling that leads to the production of inflammatory cytokines.

Furthermore, the structurally related pyrazolo[3,4-d]pyrimidine scaffold has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) pathway nih.gov. NF-κB is a central mediator of inflammatory responses, and its inhibition can lead to a reduction in the expression of numerous pro-inflammatory genes. This suggests that this compound and its derivatives may also impact inflammatory responses through the modulation of the NF-κB signaling cascade.

Anti-proliferative Activity in Cancer Cell Lines

A significant body of research has demonstrated the potent anti-proliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a wide array of human cancer cell lines. This broad-spectrum activity highlights the therapeutic potential of this chemical class in oncology.

The cytotoxic effects of these compounds have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the anti-proliferative activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Compound 9aHela2.59 nih.gov
Compound 14gMCF74.66 nih.gov
Compound 14gHCT-1161.98 nih.gov
4-alkylaminoethyl ethersVarious0.75–4.15
Compound 15yA172 (Glioblastoma)Micromolar range nih.gov
Compound 15yU87MG (Glioblastoma)Micromolar range nih.gov
Compound 15yA375 (Melanoma)Micromolar range nih.gov
Compound 15yA2058 (Melanoma)Micromolar range nih.gov
Compound 15yPanc0504 (Pancreatic)Micromolar range nih.gov

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. This strategy is particularly valuable for identifying first-in-class medicines. While specific large-scale phenotypic screening campaigns for this compound have not been detailed in the reviewed literature, the diverse biological activities of this scaffold make it an excellent candidate for such approaches.

A general strategy for the application of phenotypic screening to this compound class would involve the synthesis of a diverse library of 1H-pyrazolo[3,4-b]pyridine derivatives. This library would then be tested in a variety of cell-based assays designed to model different disease states, such as cancer cell proliferation, inflammatory responses, or neurodegenerative disease models.

Once a "hit" compound that produces a desirable phenotypic change is identified, the next critical step is target deconvolution. This process aims to identify the specific molecular target or targets responsible for the observed phenotype. Common target deconvolution strategies include:

Affinity Chromatography: The hit compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

Computational Approaches: The structure of the hit compound is used to search databases of known protein structures to predict potential binding partners.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of individual genes to see if this phenocopies the effect of the compound.

Investigation of Selectivity Profiles Across Biological Targets

A crucial aspect of preclinical drug development is the assessment of a compound's selectivity. A selective compound primarily interacts with its intended target, minimizing off-target effects that can lead to toxicity. Derivatives of this compound have been investigated for their selectivity against various biological targets.

One area of investigation has been their activity as agonists for the peroxisome proliferator-activated receptor alpha (PPARα) nih.gov. Structure-activity relationship (SAR) studies have shown that the steric bulk of substituents on the pyrazolopyridine ring, the position of a distal hydrophobic tail, and the distance between this tail and the acidic head group are critical for selective hPPARα agonistic activity nih.gov.

In the context of kinase inhibition, selectivity is paramount. Studies on 1H-pyrazolo[3,4-b]pyridine-based inhibitors of anaplastic lymphoma kinase (ALK) have demonstrated excellent selectivity. For example, one potent ALK inhibitor showed high selectivity over c-Met semanticscholar.org. Another derivative, a potent TBK1 inhibitor, was profiled against a panel of 31 kinases and exhibited good selectivity tandfonline.com. The table below provides an overview of the selectivity profiles for representative 1H-pyrazolo[3,4-b]pyridine derivatives.

Compound Class/DerivativePrimary TargetSelectivity ProfileReference
1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivativesPPARαSelective agonists for hPPARα. nih.gov
Pyrazolopyridine-based ALK inhibitor (10g)ALK-L1196M and ALK-wtHighly potent inhibitor of ROS1 and excellent selectivity over c-Met. nih.govsemanticscholar.org
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK1Good selectivity against a panel of 31 kinases. tandfonline.com

Applications in Chemical Biology and Advanced Probe Development

Synthesis and Application of Fluorescent Probes for Biological Imaging

The development of fluorescent probes is crucial for visualizing biological processes in real-time within living cells and tissues. The 1H-pyrazolo[3,4-b]pyridine core is featured in several fluorescent molecules due to its favorable photophysical properties. These properties can be fine-tuned through chemical modification, making this scaffold an excellent starting point for creating probes for specific biological targets.

A notable application is in the field of neurodegenerative disease research, where derivatives of this scaffold have been developed to image pathological protein aggregates. For instance, novel 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as fluorescent probes for β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com The synthesis involves a key cyclization step where a 5-amino-1-phenylpyrazole (B52862) is condensed with an appropriate α,β-unsaturated ketone, catalyzed by zirconium tetrachloride (ZrCl₄). mdpi.com

These probes exhibit interesting photophysical properties, including large Stokes shifts, which is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is highly desirable for biological imaging as it minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio. mdpi.com For example, a derivative bearing a 4-(N,N-dimethylamino)-phenyl group demonstrated a particularly large Stokes shift. mdpi.com When applied to brain tissue from Alzheimer's disease patients, these compounds showed selective and high-affinity binding to β-amyloid plaques, as observed through fluorescence confocal microscopy. mdpi.com This highlights the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in developing diagnostic tools for neurodegenerative disorders.

The broader family of pyrazoloquinolines, which share a similar fused heterocyclic structure, has also been explored for creating fluorescent sensors. One such derivative, functionalized with a dipicolylamine recognition unit, acts as a selective fluorescent sensor for zinc cations (Zn²⁺) in eukaryotic cells. mdpi.com

Table 1: Photophysical Properties of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives for Imaging
CompoundSubstituent at C4Absorption Max (λabs)Emission Max (λem)ApplicationReference
5a 4-(N,N-dimethylamino)-phenyl398 nm545 nmβ-Amyloid Plaque Staining mdpi.com
5c 1-pyrenyl345 nm380 nm, 399 nmβ-Amyloid Plaque Staining mdpi.com

Affinity-Based Probes for Target Engagement Studies

Affinity-based probes are indispensable tools for validating drug targets, studying ligand-protein interactions, and quantifying target engagement in a cellular context. The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid framework has been successfully utilized to generate potent and selective ligands for specific biological targets.

One prominent example is the development of derivatives as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα), a nuclear receptor that is a key regulator of lipid metabolism. nih.gov Researchers synthesized a series of this compound derivatives to explore their structure-activity relationships (SAR). These studies revealed that the steric bulk of substituents on the heterocyclic ring, the position of a distal hydrophobic tail, and the distance between the tail and the acidic carboxylic acid head are all critical for potent hPPARα agonistic activity. nih.gov The carboxylic acid group itself is a crucial pharmacophoric element, mimicking the acidic functionality of endogenous ligands and forming key interactions within the receptor's binding pocket.

Another area where this scaffold has proven effective is in the development of enzyme inhibitors. A class of pyrazolo[3,4-b]pyridin-6-one derivatives was identified as a new type of anticancer agent. rsc.org Further investigation into their mechanism of action revealed that these compounds inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. rsc.org This binding event disrupts cellular division, leading to cell cycle arrest and apoptosis in cancer cells. Such compounds serve as powerful affinity-based probes to study the dynamics of the cytoskeleton and explore tubulin as a therapeutic target.

Table 2: Examples of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Affinity-Based Probes
Compound ClassBiological TargetMode of ActionResearch ApplicationReference
Carboxylic Acid DerivativeshPPARαSelective AgonistStudying lipid metabolism, SAR analysis nih.gov
Pyridin-6-one DerivativesTubulin (Colchicine Site)Inhibitor of PolymerizationInvestigating cytoskeletal dynamics, anticancer research rsc.org
Phenyl/Pyrenyl Derivativesβ-Amyloid AggregatesHigh-Affinity BindingProbing pathology of Alzheimer's disease mdpi.com

Photoaffinity Labeling (PAL) for Protein Identification

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the specific protein targets of a small molecule and to map ligand binding sites. enamine.net The strategy involves chemically modifying a molecule of interest with a photo-activatable group, such as a diazirine, benzophenone (B1666685), or aryl azide (B81097). enamine.net When this "probe" is bound to its target protein, irradiation with UV light generates a highly reactive intermediate that forms a covalent bond with nearby amino acid residues. This permanent linkage allows for the isolation and subsequent identification of the target protein, typically using mass spectrometry-based proteomics. enamine.netcaltech.edu

While specific examples of this compound being used directly in PAL studies are not extensively documented, its structure is highly amenable to the creation of such probes. The carboxylic acid at the C4 position provides a convenient chemical handle for modification.

A hypothetical design for a PAL probe based on this scaffold would involve:

Synthesis of a Linker: A linker molecule containing both a photo-reactive moiety (e.g., a benzophenone or diazirine) and a terminal functional group (e.g., an amine) would be synthesized.

Amide Coupling: The carboxylic acid of the this compound core would be activated (e.g., using EDC/NHS chemistry) and then coupled to the amine-terminated linker, forming a stable amide bond.

Optional Reporter Tag: For easier detection and purification, an additional reporter tag, such as an alkyne or azide for click chemistry, could be incorporated into the linker. researchgate.net This allows for the subsequent attachment of a fluorescent dye or a biotin (B1667282) tag after the photo-crosslinking step. researchgate.net

This approach would convert a non-covalent, affinity-based probe into a tool for covalent target capture, enabling the unambiguous identification of its binding partners in complex biological samples like cell lysates or even live cells.

Development of Molecular Tools for Biological Research

The 1H-pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through systematic and diverse modifications. The chemical tractability of the this compound scaffold allows for its elaboration into a wide array of molecular tools to probe and manipulate biological systems.

The applications discussed in the preceding sections demonstrate this versatility:

Receptor Modulators: Derivatives serve as selective agonists for nuclear receptors like hPPARα, providing tools to study gene regulation and metabolic pathways. nih.gov

Enzyme Inhibitors: Modified versions can inhibit key enzymes like tubulin, enabling research into cell division, cancer biology, and cytoskeletal function. rsc.org

Fluorescent Imaging Probes: The scaffold can be functionalized to create probes that bind to specific pathological structures, such as β-amyloid plaques, aiding in the study and potential diagnosis of diseases. mdpi.com

Ion Sensors: Related fused pyrazole (B372694) systems can be engineered into sensors that detect and report on the concentration of specific metal ions within living cells. mdpi.com

The development of these tools relies on the ability to systematically alter the substituents at various positions on the pyrazolopyridine rings. This allows for the fine-tuning of critical properties such as target affinity, selectivity, cell permeability, and photophysical characteristics. The carboxylic acid group at the C4 position is particularly valuable, as it not only serves as a key interaction point for some biological targets but also provides a reliable handle for conjugation to reporters, tags, or other functional moieties. Consequently, this compound stands out as a foundational structure for the rational design of advanced molecular tools for biological research.

Exploration of 1h Pyrazolo 3,4 B Pyridine 4 Carboxylic Acid in Materials Science and Beyond

Ligand Design for Coordination Chemistry

The unique structural characteristics of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives make them highly effective ligands in coordination chemistry. The molecule possesses multiple coordination sites, including the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings and the oxygen atoms of the carboxylic acid group. This multidentate nature allows it to bind to metal ions in various ways, leading to the formation of diverse and complex structures.

The design of ligands based on the pyrazolo[3,4-b]pyridine framework is driven by its ability to act as a versatile building block. The rigidity of the fused ring system, combined with the flexible coordination angles of the carboxylic acid, enables the construction of stable and well-defined coordination complexes. Researchers have utilized derivatives like 1H-pyrazolo[3,4-b]pyridin-3-amine, which also has multidentate coordination sites, to form a variety of structures through both coordination bonds and hydrogen-bonding interactions. nih.gov The pyrazole and pyridine rings are also prone to forming π–π stacking interactions, which can further influence the assembly and stability of the resulting coordination polymers and may lead to interesting properties, such as sensing capabilities. nih.gov

The versatility of this ligand is evident in its ability to coordinate with a range of metal ions. For instance, derivatives have been used to synthesize coordination polymers with d¹⁰ metals like zinc, which are known for their variable coordination numbers and geometries, including tetrahedral, trigonal bipyramidal, and octahedral. nih.gov

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound and its analogs to act as multitopic linkers is central to their application in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are constructed from metal ions or clusters connected by organic ligands, creating extended one-, two-, or three-dimensional networks.

The carboxylic acid group on the pyrazolopyridine core is particularly effective at bridging metal centers, a common strategy in the formation of robust frameworks. Aromatic carboxylic acids are known for their versatile bridging modes, which can help increase the rigidity and dimensionality of the final structure. nih.gov

Research has demonstrated the synthesis of new supramolecular coordination polymers using a related ligand, 1H-pyrazolo[3,4-b]pyridin-3-amine, in conjunction with various benzenedicarboxylate derivatives and zinc ions under solvothermal conditions. nih.gov These studies resulted in the formation of complex structures, highlighting how the rigidity and denticity of the pyrazolopyridine-based ligand contribute to the assembly of novel materials. nih.gov

Polymer Metal Ion Ligands Dimensionality/Structure
[Zn(1,3-BDC)(HL)]nZn(II)1,3-Benzenedicarboxylate (1,3-BDC), 1H-pyrazolo[3,4-b]pyridin-3-amine (HL)Supramolecular coordination polymer
[Zn₃(1,3,5-BTC)₂(HL)₂(H₂O)₂]nZn(II)1,3,5-Benzenetricarboxylate (1,3,5-BTC), 1H-pyrazolo[3,4-b]pyridin-3-amine (HL)Supramolecular coordination polymer
[Zn₉(5-SO₃-1,3-BDC)₂(L)₈(OH)₄]nZn(II)5-Sulfo-1,3-benzenedicarboxylate (5-SO₃-1,3-BDC), 1H-pyrazolo[3,4-b]pyridin-3-aminate (L)Supramolecular coordination polymer

Data synthesized from a study on related coordination polymers. nih.gov

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. This compound is an excellent candidate for such studies due to its capacity for hydrogen bonding and π–π stacking.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable self-assembly patterns, such as head-to-head dimers. researchgate.net Furthermore, the nitrogen atoms within the heterocyclic rings can act as hydrogen bond acceptors. These interactions, combined with the π–π stacking of the aromatic pyrazolopyridine core, guide the assembly of molecules into higher-order supramolecular structures. nih.gov

Potential Applications in Sensors and Optoelectronic Materials

The inherent photophysical properties of the pyrazolo[3,4-b]pyridine scaffold make it a promising platform for the development of sensors and optoelectronic materials. The fused aromatic system gives rise to electronic transitions that can result in fluorescence. A significant portion of pyrazolo[3,4-b]quinoline derivatives, which share a similar core structure, exhibit strong emission properties in both solution and solid states. nih.gov

These luminescent properties can be harnessed for sensing applications. For example, the fluorescence of these compounds can be modulated by the presence of specific analytes, such as metal cations. The coordination of a metal ion to the ligand can alter its electronic structure, leading to a detectable change in the emission spectrum (e.g., enhancement or quenching). mdpi.com Research on related 1H-pyrazolo[3,4-b]quinoline derivatives has demonstrated their use as fluorescent sensors for cations like Zn²⁺. mdpi.com

The π–π interactions within polymers assembled from pyrazolopyridine-based ligands are also thought to contribute to potential sensing properties. nih.gov Furthermore, the high fluorescence quantum yields of these systems have led to their investigation as emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The development of this compound-based materials could therefore lead to new technologies in chemical sensing and advanced optoelectronic devices.

Compound Class Application Underlying Principle Example
Pyrazolo[3,4-b]quinolinesFluorescent SensorsCation binding alters fluorescence emission. mdpi.comDetection of Zn²⁺ and Mg²⁺ cations. mdpi.com
Pyrazolo[3,4-b]quinolinesOrganic Light Emitting Diodes (OLEDs)High quantum yields of fluorescence. nih.govmdpi.comUse as luminophores in emissive layers. mdpi.com
Coordination PolymersSensing MaterialsAnalyte interaction with the framework may alter physical properties. nih.govπ–π interactions in the polymer assembly may result in sensing properties. nih.gov

Future Research Directions and Emerging Methodologies

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and its application to 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is a promising frontier. Computational models and in silico screening are becoming indispensable tools for identifying novel anticancer agents. For instance, machine learning methods have been successfully employed to create computational models that can predict the cell-based anticancer activity of compounds, leading to the identification of active molecules. rsc.org One such integrated strategy led to the discovery of a pyrazolo[3,4-b]pyridin-6-one derivative with significant anticancer properties. rsc.org

Furthermore, virtual screening based on 3D structure-based pharmacophore models has been instrumental in identifying novel binders for epigenetic targets like bromodomain-containing protein 9 (BRD9) from a 1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov This in silico approach, which can sift through vast chemical libraries, significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. researchgate.net Molecular docking and molecular dynamics simulations are also being used to understand the binding interactions of these compounds with their biological targets at an atomic level. rsc.orgnih.gov These computational techniques can provide insights into the structure-activity relationships (SAR), guiding the design of more potent and selective analogues of this compound.

Novel Synthetic Methodologies for Complex Analogues

The exploration of the full therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold necessitates the development of novel and efficient synthetic methodologies to generate a diverse library of complex analogues. Traditional synthetic routes are often multi-step and low-yielding. nih.gov However, recent advancements are focusing on one-pot and multicomponent reactions to improve efficiency and scalability.

Key strategies for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involve two main approaches: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring, or the construction of a pyrazole ring onto a pre-existing pyridine. mdpi.comnih.gov The former is more common and often utilizes 5-aminopyrazoles as key building blocks. nih.govresearchgate.net

Recent innovations include:

Domino Reactions: One rational approach involves the domino reaction of enamines with azlactones for the synthesis of fused pyridine derivatives. nih.gov

Solvent-Free Synthesis: A one-pot, solvent-free method has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones, followed by elimination in a superbasic medium. nih.gov

Catalysis: The use of catalysts like zirconium(IV) chloride has been shown to facilitate the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones to produce novel pyrazolo[3,4-b]pyridines. mdpi.com

Multi-component Reactions: These reactions allow for the assembly of complex molecules from simple starting materials in a single step, offering a rapid and efficient way to generate libraries of substituted pyrazolopyridines. arkat-usa.org

These advanced synthetic methods are crucial for creating a diverse range of analogues of this compound with varied substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Advanced Biological Assay Development for Mechanism Elucidation

A deep understanding of the mechanism of action is critical for the development of safe and effective drugs. For this compound and its derivatives, a suite of advanced biological assays is being employed to elucidate their molecular targets and signaling pathways.

For derivatives that show promise as anticancer agents, mechanism of action studies have involved:

Microtubule Polymerization Assays: To determine if the compounds interfere with the dynamics of the cytoskeleton, a key target in cancer therapy. Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. rsc.org

Cell Cycle Analysis: To assess the effect of the compounds on cell cycle progression, which is often dysregulated in cancer cells. rsc.org

Apoptosis Assays: To confirm if the compounds induce programmed cell death in cancer cells. rsc.org

DNA Binding Assays: To investigate the interaction of the compounds with DNA, another potential mechanism for their anticancer activity. nih.gov

For other therapeutic targets, biophysical assays are crucial for confirming direct target engagement and quantifying binding affinity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on the kinetics and thermodynamics of the interaction between the compound and its target protein. Such assays were instrumental in characterizing the binding of 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives to the BRD9 bromodomain. nih.gov

Exploration of New Therapeutic Areas and Biological Targets

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas beyond its initial applications. nih.govresearchgate.net The core structure is a purine (B94841) bioisostere, making it a suitable candidate for interacting with a variety of enzymes and receptors. mdpi.com

Therapeutic AreaBiological Target/MechanismReference
Metabolic Diseases Peroxisome proliferator-activated receptor alpha (PPARα) agonist nih.gov
Cancer TANK-binding kinase 1 (TBK1) inhibitor nih.gov
Monopolar spindle 1 (Mps1) kinase inhibitor nih.gov
Tubulin polymerization inhibitor rsc.org
DNA binding nih.gov
Neurodegenerative Diseases Binding to β-amyloid plaques (Alzheimer's disease) mdpi.com
Inflammatory Diseases Cyclooxygenase (COX) inhibition mdpi.com
Infectious Diseases Antibacterial and antifungal activity thieme-connect.com

Derivatives of this compound have been identified as selective agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), with potential for treating dyslipidemia. nih.gov In oncology, various derivatives have been developed as potent inhibitors of kinases such as TANK-binding kinase 1 (TBK1) and Monopolar spindle 1 (Mps1), which are implicated in cancer cell survival and proliferation. nih.govnih.gov Furthermore, novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit high and selective binding to amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease. mdpi.com The broad spectrum of biological activities highlights the immense potential of this scaffold in addressing a multitude of unmet medical needs.

Sustainable and Scalable Production of the Compound and its Derivatives

As promising drug candidates emerge from the 1H-pyrazolo[3,4-b]pyridine class, the development of sustainable and scalable production methods becomes a critical consideration. The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds to minimize the environmental impact and improve economic viability.

Key aspects of sustainable production include:

Green Solvents: Utilizing environmentally benign solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. nih.govthieme-connect.comresearchgate.net

Catalysis: Employing reusable and non-toxic catalysts to enhance reaction efficiency and reduce waste. mdpi.comcu.edu.eg

Energy Efficiency: Using alternative energy sources such as microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot and multicomponent reactions are particularly advantageous in this regard. arkat-usa.org

The development of efficient, one-step syntheses, such as the condensation of 5-aminopyrazoles with α,β-unsaturated aldehydes, is a significant step towards the scalable production of pyrazolopyridines. arkat-usa.org By integrating green chemistry principles into the synthetic design, the large-scale manufacturing of this compound and its derivatives can be achieved in an environmentally responsible and cost-effective manner.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives?

  • Methodological Answer : Derivatives are synthesized via multi-step protocols involving coupling reagents (e.g., HATU), bases (e.g., DIPEA), and purification by flash chromatography or thin-layer chromatography. For example, a typical procedure involves reacting precursors with LiOH in THF/water, followed by acidification and purification to achieve yields of 74–94% . Variations include Suzuki couplings for aryl substitutions (e.g., 4-hydroxyphenylboronic acid) to introduce functional groups critical for bioactivity .

Q. How is structural characterization of these derivatives performed to confirm purity and identity?

  • Methodological Answer : Characterization relies on 1H/13C NMR to confirm chemical environments, HPLC-MS for molecular weight verification, and HRMS for exact mass determination. For instance, derivatives exhibit distinct NMR shifts (e.g., δ 8.16 ppm for aromatic protons) and HRMS data matching theoretical values within 2 ppm error . Purity (>95%) is validated via analytical HPLC using C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), researchers must use PPE (gloves, goggles, respirators), avoid dust formation, and ensure local exhaust ventilation. Spills require containment with inert absorbents and disposal via authorized waste services .

Advanced Research Questions

Q. How do structural modifications to the pyrazolo-pyridine core influence inhibitory activity against targets like BasE or β-lactamases?

  • Methodological Answer : Structure-activity relationship (SAR) studies divide the molecule into four domains (Figure 4 in ). Modifications to the phenyl ring (Domain A) and pyridine moiety (Domain B) significantly alter potency. For example, replacing the phenyl group with a 4-hydroxyphenyl (Compound 42) enhances BasE inhibition (KD = 78 nM) by improving hydrogen bonding with active-site residues . Similarly, ester-to-acid conversion (e.g., ethyl ester → carboxylic acid) increases β-lactamase binding affinity .

Q. What in vivo models are used to evaluate the efficacy of derivatives for metabolic disorders like dyslipidemia?

  • Methodological Answer : PPARα reporter cell lines screen for triacylglycerol reduction, followed by rodent models of high-fat diet-induced dyslipidemia. For example, derivatives showing >50% PPARα activation in vitro are tested for lipid-lowering effects in mice, with plasma biomarkers (e.g., LDL, HDL) monitored via ELISA . Dosing regimens (oral, 10–50 mg/kg/day) and pharmacokinetic parameters (e.g., half-life, bioavailability) are optimized using LC-MS/MS .

Q. How can the carboxylic acid moiety be leveraged for prodrug strategies to enhance bioavailability?

  • Methodological Answer : Esterification (e.g., ethyl ester prodrugs) masks the acid group, improving membrane permeability. In vivo hydrolysis by esterases regenerates the active form. For instance, ethyl 6-(4-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (42-Ethyl ester) exhibits 3-fold higher plasma exposure in rats than the parent acid . Amide conjugates (e.g., CCR1 antagonists) further enhance target engagement via slow-release mechanisms .

Q. What computational approaches guide the design of kinase inhibitors (e.g., FGFR) based on this scaffold?

  • Methodological Answer : Molecular docking (e.g., Glide, AutoDock) predicts binding modes to FGFR1’s ATP pocket. Derivatives with 3-methyl or 6-cyclopropyl substitutions show improved hydrophobic interactions (ΔG < −9 kcal/mol). MD simulations (100 ns) validate stability, while free-energy perturbation (FEP) calculations optimize substituent effects on IC50 values . Synthesized compounds are prioritized based on in silico ADMET profiles (e.g., CYP450 inhibition, LogP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.